

The Discovery and Development of AZD4017: A Selective 11β-HSD1 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD4017 is a potent and selective inhibitor of the enzyme 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues. By inhibiting 11β -HSD1, AZD4017 represents a therapeutic strategy to mitigate the detrimental effects of excess cortisol in a variety of disease states. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD4017, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in various therapeutic areas. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and scientists in the field of drug development.

Introduction

Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While systemic cortisol levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local cortisol concentrations within specific tissues are further modulated by the activity of 11β -hydroxysteroid dehydrogenase enzymes. 11β -HSD1, a NADP(H)-dependent enzyme, is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal







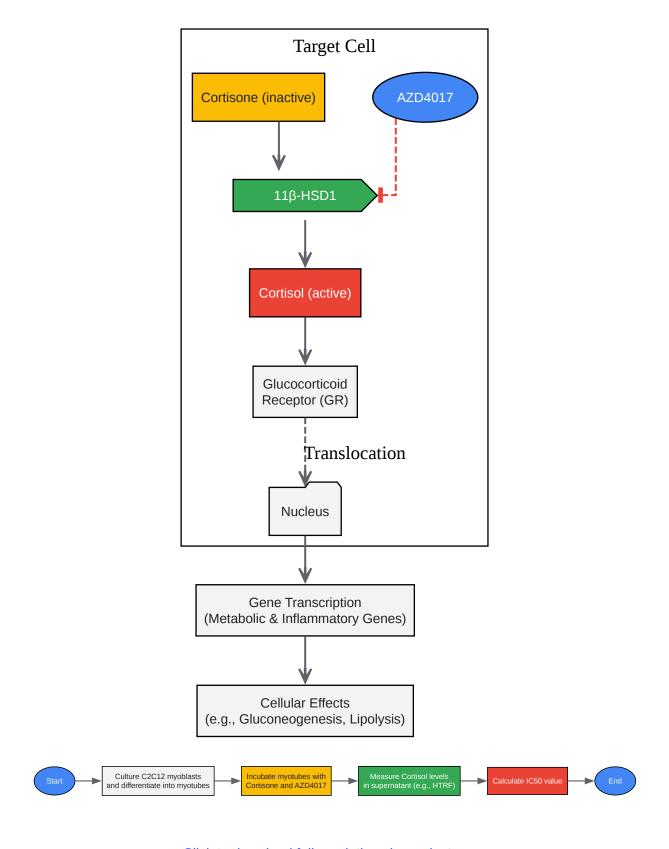
muscle.[1] It primarily acts as a reductase, converting inactive cortisone to active cortisol, thus amplifying local glucocorticoid receptor activation.[1]

Dysregulation of 11β -HSD1 activity has been implicated in the pathophysiology of numerous metabolic disorders, including obesity, metabolic syndrome, and type 2 diabetes. Consequently, the inhibition of 11β -HSD1 has emerged as an attractive therapeutic target. AZD4017 was developed as a potent, selective, and orally bioavailable inhibitor of 11β -HSD1, with the aim of reducing local cortisol concentrations and thereby ameliorating the features of these metabolic conditions.[2][3]

Mechanism of Action and Signaling Pathway

AZD4017 is a competitive inhibitor of 11β -HSD1.[4] By selectively binding to the enzyme, it blocks the conversion of cortisone to cortisol within target cells.[1] This reduction in intracellular cortisol leads to decreased activation of the glucocorticoid receptor (GR), a nuclear hormone receptor that, upon ligand binding, translocates to the nucleus and modulates the transcription of target genes. The downstream effects of reduced GR activation are tissue-specific and depend on the physiological role of glucocorticoids in that particular tissue.





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